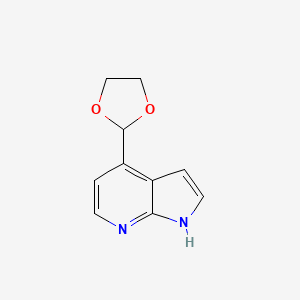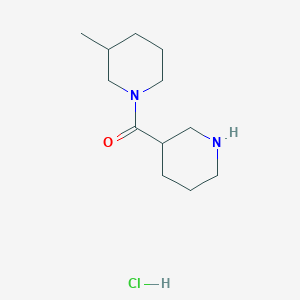
(3-甲基-1-哌啶基)(3-哌啶基)甲酮盐酸盐
描述
“(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride” is a chemical compound . It’s a solid substance with a molecular weight of 246.777 Da . The IUPAC name of this compound is "(3-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride" .
Physical And Chemical Properties Analysis
“(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride” is a solid substance . Its molecular weight is 246.777 Da . For more detailed physical and chemical properties, it would be necessary to refer to specialized databases or scientific literature.科学研究应用
合成和表征
合成技术
哌啶衍生物,包括与“(3-甲基-1-哌啶基)(3-哌啶基)甲酮盐酸盐”在结构上相关的化合物,已使用各种技术合成。例如,选择性 CB2 受体激动剂的合成方法涉及多个步骤,包括钯催化的串联分子内反应,展示了该化合物在受体靶向药物开发中的潜力 (Z. Luo 和 M. Naguib,2012)。另一种方法描述了 6-氟-3-(4-哌啶基)-1,2-苯并异恶唑盐酸盐的合成,突出了哌啶衍生物在药物化学中的多功能性 (纪亚飞,2011)。
杂质表征
识别和定量药物物质(如哌啶衍生物氯苯那敏盐酸盐)中的杂质对于药物质量控制至关重要。一项研究开发了一种定量 HPLC 方法来表征氯苯那敏盐酸盐中的五种杂质,表明严格的分析方法在确保药物安全性和有效性中的重要性 (刘海英等人,2020)。
生物学应用
抗癌活性
对新型哌啶衍生物的研究揭示了它们作为抗癌剂的潜力。例如,新型 4-(3-(哌啶-4-基)丙基)哌啶衍生物对人白血病细胞表现出抗增殖活性,突出了哌啶类化合物在癌症治疗中的治疗潜力 (K. Vinaya 等人,2011)。
化学性质和反应
催化活性
哌啶衍生物因其催化性能而受到探索。例如,卤代簇合物对伯醇的胺类 N-烷基化催化作用证明了哌啶在促进化学转化中的潜力,为新的合成途径提供了见解 (S. Kamiguchi 等人,2007)。
属性
IUPAC Name |
(3-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11;/h10-11,13H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVVLNDXTLOHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1456485.png)
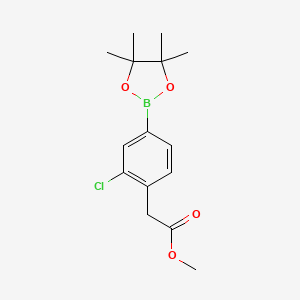
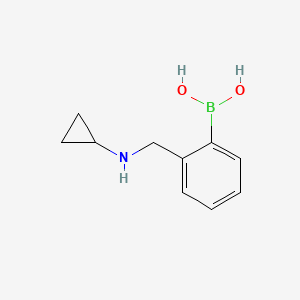
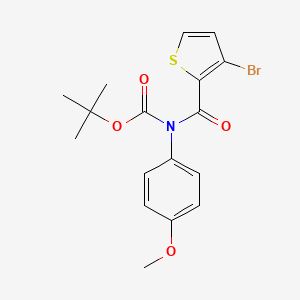
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1456489.png)
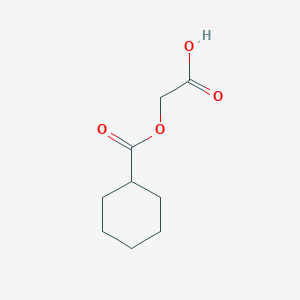

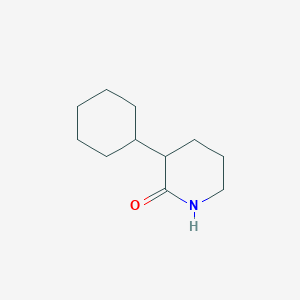

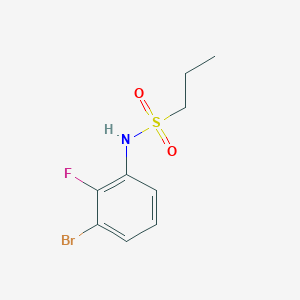
![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)
